Cas no 1234176-74-9 (3-[tert-butoxycarbonyl(methyl)amino]cyclobutanecarboxylic acid)
3-[tert-butoxycarbonyl(methyl)amino]cyclobutanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-([(TERT-BUTOXY)CARBONYL](METHYL)AMINO)CYCLOBUTANE-1-CARBOXYLIC ACID
- 3-[[(1,1-Dimethylethoxy)carbonyl]methylamino]cyclobutanecarboxylic acid
- Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
- 3-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylic acid
- 3-[tert-butoxycarbonyl(methyl)amino]cyclobutanecarboxylic acid
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- MDL: MFCD25121813
- Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8-5-7(6-8)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)
- InChI Key: PHNDFCGTUWXBMI-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)CC(N(C(OC(C)(C)C)=O)C)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
3-[tert-butoxycarbonyl(methyl)amino]cyclobutanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321594-1g |
3-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylic acid |
1234176-74-9 | 95% | 1g |
$877 | 2021-06-15 | |
| TRC | B702163-10mg |
3-{[(tert-Butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic Acid |
1234176-74-9 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B702163-50mg |
3-{[(tert-Butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic Acid |
1234176-74-9 | 50mg |
$ 250.00 | 2022-06-06 | ||
| TRC | B702163-100mg |
3-{[(tert-Butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic Acid |
1234176-74-9 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM321594-1g |
3-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylic acid |
1234176-74-9 | 95% | 1g |
$533 | 2023-01-19 | |
| abcr | AB490895-250 mg |
3-([(t-Butoxy)carbonyl](methyl)amino)cyclobutane-1-carboxylic acid; . |
1234176-74-9 | 250mg |
€800.50 | 2023-06-15 | ||
| abcr | AB490895-1 g |
3-([(t-Butoxy)carbonyl](methyl)amino)cyclobutane-1-carboxylic acid; . |
1234176-74-9 | 1g |
€1546.00 | 2023-06-15 | ||
| Enamine | EN300-306901-1g |
3-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid |
1234176-74-9 | 95% | 1g |
$1033.0 | 2023-09-05 | |
| Enamine | EN300-306901-5g |
3-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid |
1234176-74-9 | 95% | 5g |
$4288.0 | 2023-09-05 | |
| Enamine | EN300-306901-10g |
3-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid |
1234176-74-9 | 95% | 10g |
$8370.0 | 2023-09-05 |
3-[tert-butoxycarbonyl(methyl)amino]cyclobutanecarboxylic acid Suppliers
3-[tert-butoxycarbonyl(methyl)amino]cyclobutanecarboxylic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-[tert-butoxycarbonyl(methyl)amino]cyclobutanecarboxylic acid
Professional Introduction to 3-[tert-butoxycarbonyl(methyl)aminocyclobutanecarboxylic acid (CAS No: 1234176-74-9)]
3-[tert-butoxycarbonyl(methyl)aminocyclobutanecarboxylic acid] (CAS No: 1234176-74-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its cyclobutane core and functionalized side chains, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both the tert-butoxycarbonyl (Boc) protecting group and the methylamino moiety imparts distinct reactivity and stability, making it particularly useful in peptide coupling and drug development processes.
The compound's structure, featuring a cyclobutanecarboxylic acid backbone, provides a rigid scaffold that can be modified further to achieve specific pharmacological effects. This structural motif has been explored in the design of novel therapeutic agents due to its ability to mimic natural amino acid sequences while maintaining a stable three-dimensional conformation. Such stability is crucial for drug candidates that require precise interactions with biological targets, such as enzymes and receptors.
In recent years, the pharmaceutical industry has seen a surge in the use of cycloalkane derivatives for drug development. These compounds often exhibit improved metabolic stability and better bioavailability compared to their linear counterparts. The cyclobutane ring in 3-[tert-butoxycarbonyl(methyl)aminocyclobutanecarboxylic acid] contributes to this enhanced stability by restricting rotation around certain bonds, thereby reducing susceptibility to enzymatic degradation.
The tert-butoxycarbonyl (Boc) group in the molecule serves as an effective protecting group for amino functions, commonly used in peptide synthesis to prevent unwanted side reactions. This protection allows for selective modification of other functional groups while maintaining the integrity of the peptide backbone. The Boc group can be easily removed under mild acidic conditions, making it a versatile tool for synthetic chemists.
The methylamino side chain adds another layer of functionality to the compound, enabling further derivatization through nucleophilic substitution or condensation reactions. This flexibility makes 3-[tert-butoxycarbonyl(methyl)aminocyclobutanecarboxylic acid] a valuable building block for constructing more complex molecules with tailored properties.
Recent studies have highlighted the potential of cyclobutane derivatives in treating various diseases, including cancer and neurological disorders. The rigid structure of these compounds can enhance binding affinity to biological targets, leading to more effective therapeutic outcomes. For instance, derivatives of cyclobutanecarboxylic acid have been investigated for their ability to inhibit specific enzymes involved in tumor growth and progression.
The synthesis of 3-[tert-butoxycarbonyl(methyl)aminocyclobutanecarboxylic acid] involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These methods ensure that the final product meets the stringent purity requirements necessary for pharmaceutical applications.
The compound's utility extends beyond its role as a synthetic intermediate. It has also been explored as a potential chiral auxiliary in asymmetric synthesis, where its stable structure can direct stereochemical outcomes favorably. This capability is particularly valuable in the production of enantiomerically pure drugs, which are often required for optimal biological activity and minimal side effects.
In conclusion, 3-[tert-butoxycarbonyl(methyl)aminocyclobutanecarboxylic acid (CAS No: 1234176-74-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in the biomedical field is expected to grow even further.
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